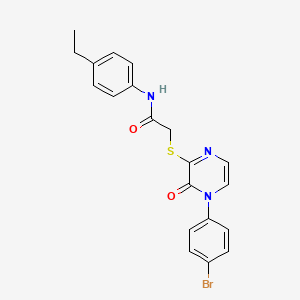
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O2S and its molecular weight is 444.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic compound with potential biological activities. Its unique structure, featuring a bromophenyl group and a thioacetamide moiety, suggests possible interactions with various molecular targets, influencing enzyme or receptor activity. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H18BrN3O2S with a molecular weight of approximately 444.35 g/mol. The compound's structure includes:
- Bromophenyl Group : Enhances electronic properties.
- Dihydropyrazinone Ring : Contributes to biological activity.
- Thioacetamide Moiety : Potentially increases binding affinity to biomolecules.
Synthesis
The synthesis of this compound typically involves multiple steps including:
- Formation of the dihydropyrazinone core.
- Introduction of the bromophenyl group.
- Attachment of the thioacetamide and ethylphenyl groups.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives with similar thioacetamide structures have shown promising results against various Gram-positive and Gram-negative bacteria as well as fungal species .
Anticancer Activity
The compound's potential as an anticancer agent has been evaluated through in vitro studies. For example, related compounds have demonstrated significant inhibitory effects on human breast adenocarcinoma cell lines (MCF7) using assays like Sulforhodamine B (SRB) . The presence of the bromophenyl group may enhance bioactivity by improving lipophilicity and facilitating cellular uptake.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and its biological targets. These studies utilize software such as Schrodinger to model how the compound interacts with specific receptors or enzymes. The findings suggest that the compound can fit well into active sites, indicating potential for high biological efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
| Structural Feature | Impact on Activity |
|---|---|
| Bromophenyl Group | Enhances electronic properties and binding affinity |
| Thioacetamide Moiety | Increases interaction with biomolecules |
| Dihydropyrazinone Ring | Contributes to overall stability and bioactivity |
Case Studies
- Antimicrobial Evaluation : A study evaluated various thiazole derivatives against microbial strains, revealing that compounds similar to this compound showed significant antimicrobial activity due to their structural features .
- Anticancer Screening : Compounds derived from similar scaffolds were tested against cancer cell lines, demonstrating varying degrees of cytotoxicity. Notably, those incorporating thioacetamide groups exhibited enhanced activity against breast cancer cells .
属性
IUPAC Name |
2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2S/c1-2-14-3-7-16(8-4-14)23-18(25)13-27-19-20(26)24(12-11-22-19)17-9-5-15(21)6-10-17/h3-12H,2,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMPQWIJJZMFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













